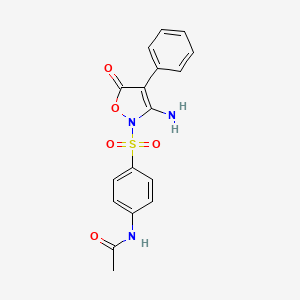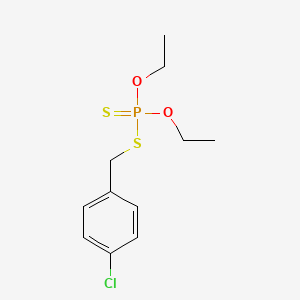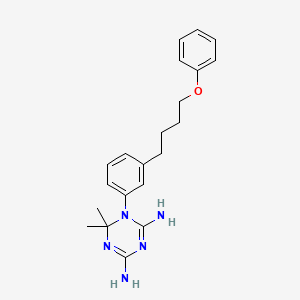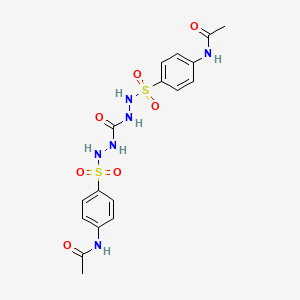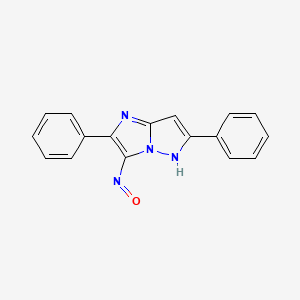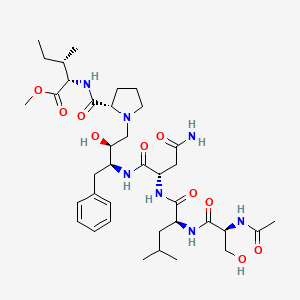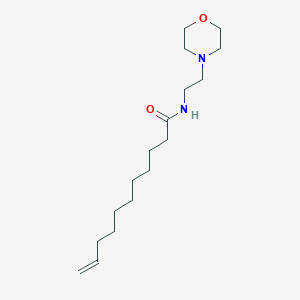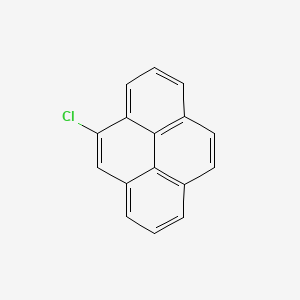![molecular formula C15H24BrClO B12802563 (4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol CAS No. 132412-59-0](/img/structure/B12802563.png)
(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol is a complex organic compound characterized by its unique spiro structure. This compound features a combination of bromine, chlorine, and multiple methyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol typically involves multi-step organic reactions. One common approach is the halogenation of a precursor molecule, followed by spirocyclization. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The halogen atoms can be reduced to form the corresponding hydrocarbons.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding hydrocarbons.
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its halogenated structure allows for easy detection and tracking in biological systems.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity. Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol involves its interaction with specific molecular targets. The halogen atoms can form halogen bonds with target molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s effects. The spiro structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-one
- (4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-amine
Uniqueness
Compared to similar compounds, (4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol stands out due to its hydroxyl group, which imparts unique chemical reactivity and biological activity. The presence of both bromine and chlorine atoms also provides distinct properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
132412-59-0 |
|---|---|
Formule moléculaire |
C15H24BrClO |
Poids moléculaire |
335.71 g/mol |
Nom IUPAC |
(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol |
InChI |
InChI=1S/C15H24BrClO/c1-10-5-6-11(16)13(2,3)15(10)8-7-14(4,18)12(17)9-15/h11-12,18H,1,5-9H2,2-4H3/t11-,12+,14-,15?/m1/s1 |
Clé InChI |
GUFLNPTXIUFEGF-ZDGFDOJISA-N |
SMILES isomérique |
C[C@]1(CCC2(C[C@@H]1Cl)C(=C)CC[C@H](C2(C)C)Br)O |
SMILES canonique |
CC1(C(CCC(=C)C12CCC(C(C2)Cl)(C)O)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




